5-(1-benzothiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-(1-benzothiophene-2-carbonyl)-2-thia-5-azabicyclo[221]heptane is a complex organic compound that features a benzo[b]thiophene moiety linked to a bicyclic structure containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-benzothiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions. One common approach is to start with the benzo[b]thiophene core and introduce the bicyclic structure through a series of substitution and cyclization reactions. Specific reagents and catalysts, such as palladium or copper complexes, are often used to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(1-benzothiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
5-(1-benzothiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(1-benzothiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The sulfur and nitrogen atoms in the structure can participate in hydrogen bonding and other interactions, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: A simpler structure without the bicyclic moiety.
Thiophene: Lacks the benzene ring and bicyclic structure.
Isoquinoline derivatives: Contain nitrogen atoms but differ in overall structure.
Uniqueness
5-(1-benzothiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane is unique due to its combination of a benzo[b]thiophene core with a bicyclic structure containing both sulfur and nitrogen atoms. This unique arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-benzothiophen-2-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS2/c16-14(15-7-11-6-10(15)8-17-11)13-5-9-3-1-2-4-12(9)18-13/h1-5,10-11H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZNBTCNZJWDMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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